Loxoprofen-d4
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Overview
Description
Loxoprofen-d4 is a deuterium-labeled version of Loxoprofen, a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties . Loxoprofen itself is a propionic acid derivative and is commonly used to treat pain and inflammation in musculoskeletal conditions . The deuterium labeling in this compound makes it particularly useful in scientific research, especially in pharmacokinetic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Loxoprofen-d4 involves the incorporation of deuterium atoms into the Loxoprofen molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common method involves the use of deuterated water (D2O) or deuterated organic solvents in the presence of a catalyst to replace hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure its suitability for research purposes .
Chemical Reactions Analysis
Types of Reactions
Loxoprofen-d4, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can convert this compound to its alcohol derivatives.
Substitution: This compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Loxoprofen-d4 is widely used in scientific research due to its deuterium labeling, which allows for precise tracking and analysis in pharmacokinetic studies. Some key applications include:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of Loxoprofen under different conditions.
Biology: Employed in biological studies to investigate the metabolism and distribution of Loxoprofen in biological systems.
Medicine: Utilized in clinical research to understand the pharmacokinetics and pharmacodynamics of Loxoprofen, aiding in the development of more effective and safer NSAIDs.
Industry: Applied in the pharmaceutical industry for quality control and formulation development of Loxoprofen-based medications
Mechanism of Action
Loxoprofen-d4, like Loxoprofen, is a prodrug that is rapidly metabolized to its active trans-alcohol form. This active form is a potent and non-selective inhibitor of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . By inhibiting these enzymes, this compound reduces the synthesis of prostaglandins, which are mediators of pain, inflammation, and fever .
Comparison with Similar Compounds
Loxoprofen-d4 can be compared to other deuterium-labeled NSAIDs and non-deuterated NSAIDs:
Ibuprofen-d3: Another deuterium-labeled NSAID used in similar pharmacokinetic studies.
Naproxen-d3: A deuterium-labeled version of Naproxen, used for similar research purposes.
Uniqueness
The uniqueness of this compound lies in its deuterium labeling, which provides enhanced stability and allows for more precise tracking in pharmacokinetic studies. This makes it a valuable tool in research settings where detailed analysis of drug behavior is required .
Properties
Molecular Formula |
C15H18O3 |
---|---|
Molecular Weight |
250.33 g/mol |
IUPAC Name |
2-[4-[(2,2,3,3-tetradeuterio-5-oxocyclopentyl)methyl]phenyl]propanoic acid |
InChI |
InChI=1S/C15H18O3/c1-10(15(17)18)12-7-5-11(6-8-12)9-13-3-2-4-14(13)16/h5-8,10,13H,2-4,9H2,1H3,(H,17,18)/i2D2,3D2 |
InChI Key |
YMBXTVYHTMGZDW-RRVWJQJTSA-N |
Isomeric SMILES |
[2H]C1(CC(=O)C(C1([2H])[2H])CC2=CC=C(C=C2)C(C)C(=O)O)[2H] |
Canonical SMILES |
CC(C1=CC=C(C=C1)CC2CCCC2=O)C(=O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.